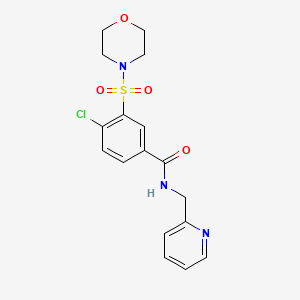![molecular formula C19H16ClN5O2 B4585192 2-(4-chlorophenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585192.png)
2-(4-chlorophenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Descripción general
Descripción
Pyrido[1,2,4]triazolo[1,5-a]pyrimidines and related compounds represent a class of heterocyclic compounds that have attracted significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry. These compounds are characterized by a fused heterocyclic system that combines pyrimidine and triazole rings, offering multiple sites for functionalization and modification.
Synthesis Analysis
The synthesis of pyrido[1,2,4]triazolo[1,5-a]pyrimidines typically involves the cyclization of amino-substituted pyrimidines with various reagents. For instance, one approach to synthesizing similar compounds involves reacting amino-derivatives of pyrimidines with different electrophiles or through condensation reactions with suitable precursors. An example includes the synthesis of derivatives starting from ethyl 1-aminofuro[2,3-b]pyridine-2-carboxylates, leading to a series of new heterocyclic systems (S. Sirakanyan et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed through X-ray crystallography, providing detailed insights into the arrangement of atoms within the molecule and the nature of intermolecular interactions. This structural information is crucial for understanding the compound's reactivity and potential binding to biological targets. For example, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine showcases typical structural features and intermolecular interactions, including hydrogen bonding and π-stacking (H. Repich et al., 2017).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research has led to the development of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through heteroaromatization processes, which have been explored for their antimicrobial activities. These compounds were obtained via reactions involving chlorophenyl and a variety of reagents, demonstrating the versatility of pyrimidine derivatives in creating potentially bioactive molecules (A. El-Agrody et al., 2001).
Antimicrobial Activity
The synthesis and structural analysis of pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring have shown antibacterial activities against various microbial strains. These findings are crucial as they contribute to the search for new antimicrobial agents to combat resistant bacterial infections (S. Lahmidi et al., 2019).
Crystal Structure and Spectroscopic Characterization
The detailed characterization of pyrimidine derivatives through spectroscopic techniques and crystal structure analysis has been conducted to understand their molecular geometry, bonding, and potential interactions. Such investigations provide valuable insights into the properties of these compounds, which could be relevant for designing materials with specific characteristics (H. Repich et al., 2017).
Potential Anticancer Applications
Research into pyrimidine and triazolopyrimidine derivatives has explored their potential as anticancer agents. This includes the synthesis of compounds screened for antimetabolite and anticancer activity, highlighting the promise of these chemical structures in developing new therapeutic options for cancer treatment (H. Kanō and Y. Makisumi, 1958).
Supramolecular Assemblies
The dihydropyrimidine functionality of pyrimidine derivatives has been studied for its suitability in forming novel crown-containing hydrogen-bonded supramolecular assemblies. Such structures are of interest for their potential applications in materials science and nanotechnology, demonstrating the broad applicability of these compounds in various scientific research areas (M. Fonari et al., 2004).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-11-(oxolan-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c20-13-5-3-12(4-6-13)17-22-19-21-10-15-16(25(19)23-17)7-8-24(18(15)26)11-14-2-1-9-27-14/h3-8,10,14H,1-2,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJCXIHOPSWDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-1-pyridin-3-ylethanol](/img/structure/B4585117.png)
![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4585121.png)


![3-benzyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4585142.png)
![allyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4585146.png)
![7-[(2,3-difluorobenzoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585150.png)
![1-(3-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4585158.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4585168.png)

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4585191.png)
![1-[(4-bromophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585196.png)
![2-(4-chlorophenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4585202.png)